molecular formula C23H28N4O2 B2979415 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 2034225-55-1

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2979415
CAS No.: 2034225-55-1
M. Wt: 392.503
InChI Key: BBHJXJWIZIFQRG-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolin, a type of heterocyclic compound . Heterocyclic compounds play an important role in medicinal chemistry and serve as key templates for numerous therapeutic agents .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using various spectral techniques . For example, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized .

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

One study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Researchers investigated nine different types of heterocyclic carboxamides, evaluating their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize apomorphine-induced behavior in mice. Two derivatives showed potent in vivo activities comparable to a reference compound, suggesting their potential as backup compounds for antipsychotic therapy (Norman et al., 1996).

Development of CGRP Receptor Inhibitors

Another study elaborated on the selection of an enantioselective process for the preparation of a CGRP (calcitonin gene-related peptide) receptor inhibitor. This research outlined a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist, demonstrating the synthesis on a multikilogram scale. The study provided insights into two different routes for the synthesis of the chiral indazolyl amino ester subunit, highlighting the challenges addressed in assembling the final drug substance (Cann et al., 2012).

Molecular Interaction Studies

Further, a study explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers developed three-dimensional quantitative structure-activity relationship (QSAR) models. This study provides valuable information on the binding interactions between the compound and the CB1 receptor, contributing to the understanding of how structural modifications can affect receptor binding and activity (Shim et al., 2002).

Anticancer Activity Research

Another notable research focused on the induction of the intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel tetrahydronaphthalene derivatives. This study revealed that certain compounds led to DNA damage and apoptosis via the mitochondrial pathway, highlighting their potential as anti-cancer agents (Gamal-Eldeen et al., 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown various biological activities. For example, 2-morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection, and neurological disorders .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-23(17-13-16-5-1-4-8-21(16)29-14-17)26-18-9-11-27(12-10-18)22-19-6-2-3-7-20(19)24-15-25-22/h1,4-5,8,15,17-18H,2-3,6-7,9-14H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHJXJWIZIFQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5OC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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